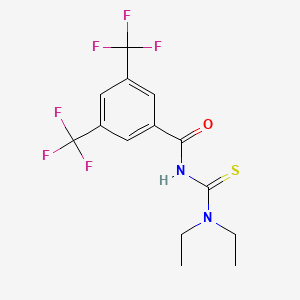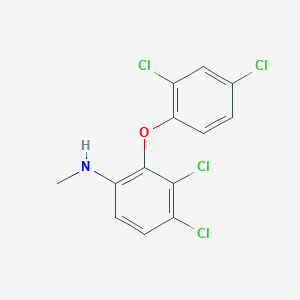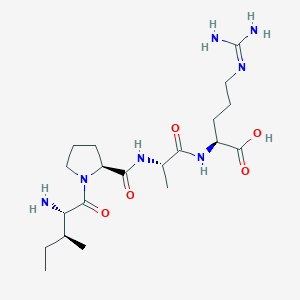![molecular formula C23H22O2S B14206265 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene CAS No. 842114-38-9](/img/structure/B14206265.png)
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene is an organic compound with a complex structure It is characterized by the presence of two 4-methylphenyl groups attached to a vinyl group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced sulfonyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(methylsulfonyl)benzene: This compound has a simpler structure with only one methylsulfonyl group attached to a benzene ring.
1,4-Bis(2-methylstyryl)benzene: This compound features two 2-methylstyryl groups attached to a benzene ring, but lacks the methylsulfonyl group.
The uniqueness of this compound lies in its combination of the vinyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
842114-38-9 |
|---|---|
Molecular Formula |
C23H22O2S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-2-(4-methylsulfonylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C23H22O2S/c1-17-4-10-20(11-5-17)23(21-12-6-18(2)7-13-21)16-19-8-14-22(15-9-19)26(3,24)25/h4-16H,1-3H3 |
InChI Key |
RAQUSUKRSYUEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)

![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)

